molecular formula C24H21FN2OS B12143773 N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline

N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline

Cat. No.: B12143773
M. Wt: 404.5 g/mol
InChI Key: WBQKBDHXKPGROI-UHFFFAOYSA-N
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Description

N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline is a complex organic compound characterized by its unique thiazole ring structure and the presence of both benzyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline typically involves a multi-step process. One common method includes the condensation of 4-ethoxyaniline with a thiazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound are usually conducted under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may be carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline stands out due to its unique combination of a thiazole ring with benzyl and fluorophenyl groups. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H21FN2OS

Molecular Weight

404.5 g/mol

IUPAC Name

3-benzyl-N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C24H21FN2OS/c1-2-28-22-14-12-21(13-15-22)26-24-27(16-18-6-4-3-5-7-18)23(17-29-24)19-8-10-20(25)11-9-19/h3-15,17H,2,16H2,1H3

InChI Key

WBQKBDHXKPGROI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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